BenchChemオンラインストアへようこそ!

5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole

Medicinal Chemistry Drug Design ADME Prediction

5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1340063-57-1, molecular formula C₈H₁₃ClN₄O, molecular weight 216.67 g/mol) is a 1,5-disubstituted tetrazole derivative that combines a reactive chloromethyl electrophile at the C5 position with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the N1 position, linked through a methylene spacer. The compound is classified as a versatile small molecule scaffold and is commercially available at a minimum purity of 95% for research use.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67 g/mol
CAS No. 1340063-57-1
Cat. No. B1376678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole
CAS1340063-57-1
Molecular FormulaC8H13ClN4O
Molecular Weight216.67 g/mol
Structural Identifiers
SMILESC1COCCC1CN2C(=NN=N2)CCl
InChIInChI=1S/C8H13ClN4O/c9-5-8-10-11-12-13(8)6-7-1-3-14-4-2-7/h7H,1-6H2
InChIKeyLKTZQCLOCOEGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1340063-57-1): Physicochemical Identity and Procurement Baseline


5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1340063-57-1, molecular formula C₈H₁₃ClN₄O, molecular weight 216.67 g/mol) is a 1,5-disubstituted tetrazole derivative that combines a reactive chloromethyl electrophile at the C5 position with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at the N1 position, linked through a methylene spacer [1]. The compound is classified as a versatile small molecule scaffold and is commercially available at a minimum purity of 95% for research use . The tetrazole core serves as a recognized bioisostere for carboxylic acid and amide functional groups, while the tetrahydropyran (oxane) ring introduces an additional hydrogen bond acceptor and modulates lipophilicity, distinguishing this compound from simpler N-substituted chloromethyl tetrazole analogs [1][2].

Why Generic Substitution Fails for 5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole


Close structural analogs of this compound differ critically in the nature of the N1 substituent and the presence or absence of the methylene spacer linking the tetrazole to the oxane ring. The oxan-4-ylmethyl group imparts a distinct combination of logP (XLogP3-AA = 0.5), topological polar surface area (52.8 Ų), and hydrogen bond acceptor count (4) that positions this compound in a unique region of drug-like chemical space relative to its closest comparators [1][2]. The methylene spacer introduces an additional rotatable bond (3 total) that influences both conformational flexibility and the steric/electronic environment of the tetrazole N1, which can alter the reactivity of the chloromethyl electrophile in downstream derivatization [1][3]. Direct replacement with 5-(chloromethyl)-1-(oxan-4-yl)-1H-tetrazole (CAS 1340126-75-1), which lacks the methylene linker, or with 5-(chloromethyl)-1H-tetrazole (CAS 55408-11-2), which lacks the oxane moiety entirely, would alter both physicochemical properties and the safety profile, as quantified below [1][2][4].

Quantitative Comparative Evidence: 5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole Versus Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison Across N1-Substituted 5-Chloromethyl Tetrazoles

The target compound exhibits a computed XLogP3-AA value of 0.5, which sits between the more lipophilic phenyl-substituted analog (XLogP3-AA = 1.6) and the less lipophilic hydrogen-substituted (XLogP3-AA = −0.1), methyl-substituted (XLogP3-AA = 0.0), and directly N-attached oxan-4-yl analog (XLogP3-AA = 0.3) [1][2][3][4]. This intermediate logP is generally considered more favorable for balancing passive membrane permeability and aqueous solubility in drug-like chemical space [5].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Acceptor Capacity: Oxane Ring Contribution Versus N1-Aryl and N1-Alkyl Analogs

The target compound possesses 4 hydrogen bond acceptors (4 tetrazole nitrogens + 1 oxane oxygen) versus only 3 hydrogen bond acceptors for the phenyl analog (CAS 64473-40-1), the methyl analog (CAS 57235-84-4), and the parent 1H-tetrazole (CAS 55408-11-2), all of which lack the oxane oxygen [1][2][3]. The directly N-attached oxan-4-yl analog (CAS 1340126-75-1) also has 4 acceptors, but its reduced conformational flexibility (2 rotatable bonds vs. 3) may limit the spatial accessibility of the oxane oxygen for intermolecular interactions [1][2].

Medicinal Chemistry Protein-Ligand Interactions Scaffold Design

GHS Hazard Profile Differentiation: Reduced Corrosivity Versus Parent 5-Chloromethyl-1H-tetrazole

The GHS classification of the target compound, as reported to the ECHA C&L Inventory, includes H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H317 (may cause allergic skin reaction), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), all at 100% notification rate (1 company, 1 notification) [1]. In contrast, the parent compound 5-(chloromethyl)-1H-tetrazole (CAS 55408-11-2) carries H314 (causes severe skin burns and eye damage) at a 66.7% notification rate, indicating a more severe corrosive hazard [2]. The target compound is classified under UN GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Skin Sens. 1, Eye Dam. 1, and STOT SE 3 [1].

Safety Assessment Lab Handling Procurement Risk

Conformational Flexibility: Rotatable Bond Count and Implications for Derivatization Chemistry

The target compound possesses 3 rotatable bonds (the C5–CH₂Cl bond, the N1–CH₂–oxane bond, and the oxane ring-to-methylene bond) compared to 2 rotatable bonds for the directly N-attached oxan-4-yl analog (CAS 1340126-75-1) and the phenyl analog (CAS 64473-40-1), and only 1 rotatable bond for the methyl analog (CAS 57235-84-4) and the parent 1H-tetrazole (CAS 55408-11-2) [1][2]. The additional rotatable bond, introduced by the methylene spacer, provides the chloromethyl group with a greater effective radius for nucleophilic attack and allows the tetrazole-oxane dihedral angle to sample a wider conformational ensemble, which may influence both reaction kinetics in derivatization and the shape diversity of the resulting compound library [3].

Synthetic Chemistry Building Block Utility Molecular Design

Molecular Weight and TPSA Positioning Within Drug-Like Chemical Space Versus Aromatic and Aliphatic Analogs

The target compound (MW = 216.67 g/mol, TPSA = 52.8 Ų) occupies a favorable region within the lead-like chemical space window (MW 200–350, TPSA < 140 Ų) that is distinct from its closest analogs [1]. The phenyl analog (CAS 64473-40-1; MW = 194.62, TPSA = 43.6 Ų) is slightly lighter and less polar, while the parent 1H-tetrazole (CAS 55408-11-2; MW = 118.52, TPSA = 54.5 Ų) falls well below the fragment-lead transition range and carries an N–H donor that may complicate selectivity [2]. The directly N-attached oxan-4-yl analog (CAS 1340126-75-1; MW = 202.64, TPSA = 52.8 Ų) is closest in property space but sacrifices the conformational flexibility discussed above [2].

Drug-Likeness Fragment-Based Screening Lead Optimization

Oxane Methylene Spacer Versus Direct N-Attachment: Influence on Tetrazole Electronic Environment and Derivatization Vector

The methylene spacer (–CH₂–) in the oxan-4-ylmethyl substituent electronically insulates the tetrazole N1 from the electron-withdrawing inductive effect of the oxane oxygen, in contrast to the directly N-attached oxan-4-yl analog (CAS 1340126-75-1), where the oxane oxygen is only three bonds removed from the tetrazole ring [1][2]. This structural difference is reflected in the distinct InChIKeys (LKTZQCLOCOEGHC-UHFFFAOYSA-N for the target vs. FWVVAFAHAVMSBX-UHFFFAOYSA-N for the directly attached analog) and in the computed logP difference of 0.2 units [1][2]. While direct experimental pKa or reactivity rate data are not available in the public domain for these specific compounds, class-level SAR evidence indicates that the electronic nature of the N1 substituent can influence the tetrazole ring's tautomeric preference and its bioisosteric mimicry of carboxylic acids [3].

Synthetic Chemistry Scaffold Design Medicinal Chemistry

Optimal Procurement and Application Scenarios for 5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole


Fragment-Based Lead Generation Requiring Balanced logP and High H-Bond Acceptor Count

The intermediate lipophilicity (XLogP3-AA = 0.5) and elevated hydrogen bond acceptor count (4) of this compound make it a preferred fragment starting point over the more lipophilic phenyl analog (logP 1.6) or the minimally substituted methyl analog (logP 0.0) when fragment screening libraries are being curated for targets with polar binding sites. The absence of hydrogen bond donors eliminates donor-desolvation penalties while the oxane oxygen provides an additional recognition element for protein binding [1][2].

Building Block for Diversity-Oriented Synthesis Requiring Conformational Flexibility and a Reactive Electrophilic Handle

With 3 rotatable bonds and a chloromethyl group at C5 that serves as a versatile electrophile for nucleophilic substitution (amines, thiols, alkoxides), this compound is suited for generating structurally diverse tetrazole-containing libraries. The methylene spacer provides greater conformational sampling than the directly N-attached oxan-4-yl analog (2 rotatable bonds), increasing the three-dimensional diversity of downstream products [1][3].

Carboxylic Acid Bioisostere Replacement in Lead Optimization Where Solubility Modulation Is Required

Tetrazoles are established carboxylic acid bioisosteres that offer improved metabolic stability and membrane permeability. The oxan-4-ylmethyl substituent on this compound provides an additional solubilizing element (oxane oxygen) without introducing a hydrogen bond donor, potentially addressing the solubility challenges that often accompany tetrazole-for-carboxylate replacements in hydrophobic binding pockets. The methylene spacer decouples the oxane from the tetrazole electronically, preserving the tetrazole's pKa and bioisosteric fidelity [3][4].

Laboratory-Scale Derivatization Chemistry with a Favorable Safety Profile Versus Parent 5-Chloromethyl-1H-tetrazole

For research groups performing nucleophilic substitution or cross-coupling chemistry on chloromethyl tetrazoles, the absence of the H314 (severe skin burns) classification that is reported for the parent 5-chloromethyl-1H-tetrazole (CAS 55408-11-2) at a 66.7% notification rate reduces the hazard management burden. This makes the compound a safer alternative for routine synthetic operations while retaining the reactive chloromethyl functionality [1].

Quote Request

Request a Quote for 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.